Lead(II) silicate sulfate

CAS No.: 67711-86-8

Cat. No.: VC18500079

Molecular Formula: O7Pb2SSi

Molecular Weight: 5.9e+02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67711-86-8 |

|---|---|

| Molecular Formula | O7Pb2SSi |

| Molecular Weight | 5.9e+02 g/mol |

| IUPAC Name | dioxido(oxo)silane;lead(2+);sulfate |

| Standard InChI | InChI=1S/H2O4S.O3Si.2Pb/c1-5(2,3)4;1-4(2)3;;/h(H2,1,2,3,4);;;/q;-2;2*+2/p-2 |

| Standard InChI Key | PRPHVBVKHUMTMP-UHFFFAOYSA-L |

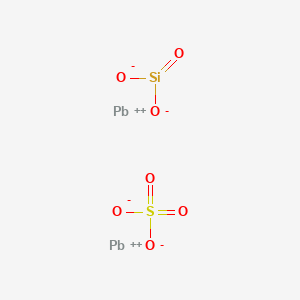

| Canonical SMILES | [O-][Si](=O)[O-].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

Lead(II) silicate sulfate possesses the molecular formula O₇Pb₂SSi, with a molar mass of 590 g/mol. Its structure integrates silicate (SiO₄⁴⁻) and sulfate (SO₄²⁻) anions coordinated with lead cations (Pb²⁺). The canonical SMILES representation, [O-]Si[O-].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2], underscores its ionic lattice configuration. This arrangement contributes to its stability in solid-state forms and reactivity in aqueous environments.

Comparative Analysis with Related Lead Compounds

Lead(II) silicate sulfate is distinct from simpler lead compounds such as lead silicate (O₃PbSi, 283.28 g/mol) and lead sulfate (PbSO₄, 303.26 g/mol) . The table below summarizes key differences:

The inclusion of both silicate and sulfate groups in Lead(II) silicate sulfate enhances its ability to form stable complexes, a property leveraged in industrial processes.

Synthesis and Production Methods

Industrial Synthesis

Lead(II) silicate sulfate is synthesized through controlled reactions between lead oxides or carbonates with silicates and sulfates under acidic conditions. For example, combining PbO with SiO₂ and H₂SO₄ yields the compound:

This method ensures high purity but requires precise temperature control to avoid byproduct formation.

Natural Occurrence and Byproduct Formation

While primarily synthetic, trace amounts of Lead(II) silicate sulfate have been identified in lead-rich mineral deposits subjected to sulfation and silicification processes. Industrial activities, such as smelting and battery recycling, also generate this compound as a secondary product.

Physical and Chemical Properties

Thermal Stability

Lead(II) silicate sulfate demonstrates high thermal resilience, with decomposition occurring above 700°C. This property makes it suitable for high-temperature applications, such as ceramic glazes and fire-resistant coatings.

Solubility and Reactivity

The compound exhibits limited solubility in water (≤100 mg/L) but reacts readily with strong acids and bases. In acidic environments, it releases Pb²⁺ ions, while alkaline conditions promote the formation of lead hydroxide complexes. Its solubility profile is critical in environmental contexts, influencing lead mobility in soil and water systems.

Industrial and Scientific Applications

Battery Technology

In lead-acid batteries, Lead(II) silicate sulfate acts as a stabilizing additive, mitigating electrode degradation during charge-discharge cycles. Unlike lead sulfate (PbSO₄), which forms insulating layers, the silicate-sulfate matrix maintains conductivity, enhancing battery lifespan .

Pigment Manufacturing

The compound’s opaque white appearance and UV resistance make it a candidate for high-durability pigments. Its low solubility compared to lead carbonate (PbCO₃) reduces leaching risks in outdoor applications.

Waste Management

Recent studies exploit Lead(II) silicate sulfate’s affinity for heavy metals to immobilize contaminants in industrial effluents. For instance, it reacts with free lead ions to form insoluble precipitates, reducing groundwater contamination.

Environmental and Health Considerations

Toxicity Profile

Lead exposure via inhalation or ingestion of Lead(II) silicate sulfate dust poses severe health risks, including neurotoxicity, renal impairment, and developmental disorders . The compound’s Hazard Statements H301 (toxic if swallowed) and H410 (toxic to aquatic life) mandate rigorous handling protocols .

Regulatory Frameworks

Global regulations, such as the EU’s REACH and OSHA’s permissible exposure limit (PEL) of 0.05 mg/m³, govern its production and use. Industries must implement engineering controls (e.g., ventilation) and personal protective equipment (PPE) to minimize worker exposure .

Recent Research and Innovations

Stabilization in Cement Matrices

Incorporating Lead(II) silicate sulfate into calcium silicate hydrate (C-S-H) phases in cement has shown promise in solidifying lead-containing wastes. This method reduces lead leaching by over 90%, offering a sustainable disposal solution.

Advanced Battery Designs

Ongoing research explores hybrid battery systems where Lead(II) silicate sulfate interfaces with lithium-ion technologies to improve energy density and recyclability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume